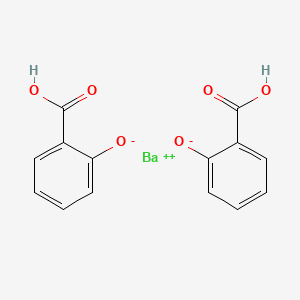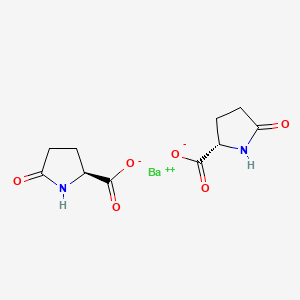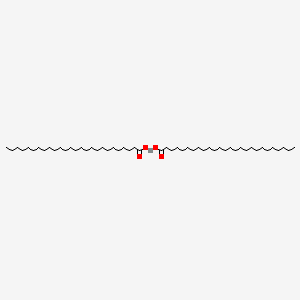
Hexacosanoic acid, lead salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosanoic acid, lead salt, also known as cerotic acid, lead salt, is a compound formed from hexacosanoic acid and lead. Hexacosanoic acid is a 26-carbon long-chain saturated fatty acid with the chemical formula CH₃(CH₂)₂₄COOH. It is commonly found in natural waxes such as beeswax and carnauba wax . The lead salt of hexacosanoic acid is a derivative where the hydrogen in the carboxyl group is replaced by lead.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of hexacosanoic acid, lead salt, typically involves the reaction of hexacosanoic acid with a lead-containing compound. One common method is to react hexacosanoic acid with lead acetate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the lead salt.
Industrial Production Methods: In industrial settings, the production of this compound, may involve large-scale reactions using lead nitrate or lead oxide as the lead source. The reaction is conducted in reactors with precise control over temperature, pressure, and mixing to achieve high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Hexacosanoic acid, lead salt, can undergo various chemical reactions, including:
Oxidation: The lead salt can be oxidized to form lead oxide and other oxidation products.
Reduction: Reduction reactions can convert the lead salt back to hexacosanoic acid and elemental lead.
Substitution: The lead ion in the salt can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used for substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and oxidized derivatives of hexacosanoic acid.
Reduction: Hexacosanoic acid and elemental lead.
Substitution: New metal salts of hexacosanoic acid.
Applications De Recherche Scientifique
Hexacosanoic acid, lead salt, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies on the biological effects of lead compounds often use this compound, as a model compound.
Medicine: Research on the toxicological effects of lead exposure includes the study of this compound.
Industry: It is used in the production of specialized lubricants and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of hexacosanoic acid, lead salt, involves its interaction with biological molecules and cellular structures. The lead ion can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The fatty acid component can integrate into lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Hexacosanoic Acid: The parent compound, without the lead ion.
Octacosanoic Acid, Lead Salt: A similar compound with a longer carbon chain.
Hexacosanoic Acid, Calcium Salt: A lead-free alternative with similar properties.
Uniqueness: Hexacosanoic acid, lead salt, is unique due to the presence of the lead ion, which imparts distinct chemical and biological properties. Its toxicity and reactivity are significantly different from other metal salts of hexacosanoic acid, making it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
94006-20-9 |
|---|---|
Formule moléculaire |
C52H102O4Pb |
Poids moléculaire |
998 g/mol |
Nom IUPAC |
hexacosanoate;lead(2+) |
InChI |
InChI=1S/2C26H52O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28;/h2*2-25H2,1H3,(H,27,28);/q;;+2/p-2 |
Clé InChI |
FHMXMXWAMJQEGJ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




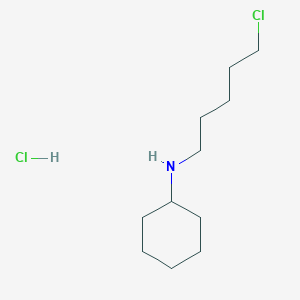
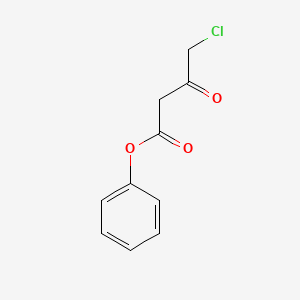
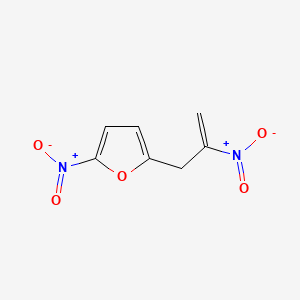
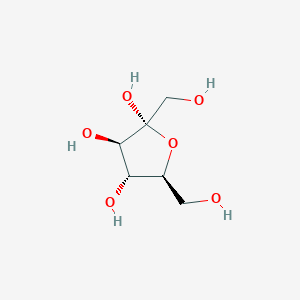
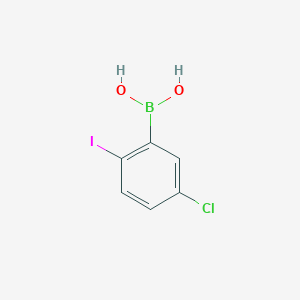

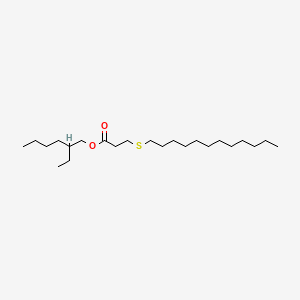

![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
